molecular formula C7H5NS B143518 Thieno[3,2-c]pyridine CAS No. 272-14-0

Thieno[3,2-c]pyridine

Cat. No. B143518
CAS RN: 272-14-0
M. Wt: 135.19 g/mol
InChI Key: MKYRMMMSZSVIGD-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridine is a heterocyclic compound that is part of a broader class of thienopyridines. These compounds are characterized by a thiophene ring fused to a pyridine ring, which can be functionalized to create a variety of derivatives with diverse chemical and biological properties.

Synthesis Analysis

The synthesis of thieno[3,2-c]pyridine derivatives has been achieved through various methods. A rapid synthesis approach involves the cyclization of a Schiff base, which is formed from the condensation between a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal, providing good yields especially for 2-halogenated analogues . Another method includes a regioselective lithiation-bromination of 3-methylthiopyridine followed by Sonogashira coupling and halogenocyclization to construct the thiophenic ring .

Molecular Structure Analysis

Molecular orbital calculations have been performed on thieno[3,2-c]pyridine to determine the most susceptible sites to electrophilic and nucleophilic attack. Superdelocalizability values suggest that electrophilic attack occurs at the C-3 position in all the thienopyridines studied .

Chemical Reactions Analysis

Thieno[3,2-c]pyridine derivatives exhibit a range of reactivities towards different chemical reactions. For instance, direct nitration of thieno[3,2-b]pyridine occurs at the C-3 position, and subsequent reduction can lead to various functionalized derivatives . The reactivity of these compounds under Vilsmeier formylation and Friedel-Crafts acetylation conditions is related to their basicities, with dissociation constants of various thienopyridinium salts being reported .

Physical and Chemical Properties Analysis

The photophysical properties of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives are chemically tunable by the choice of functional groups on the scaffold . The regioselective bromination of thieno[2,3-b]pyridine demonstrates the potential of these compounds as building blocks in drug discovery, with excellent yields in subsequent cross-coupling reactions . The design and synthesis of new 4-(phenylamino)thieno[2,3-b]pyridine derivatives have led to compounds with promising antiparasitic activity, and their structure-activity relationship has been elucidated through computational analysis .

Scientific Research Applications

Chemical and Pharmaceutical Interests

Thieno[3,2-c]pyridine derivatives are important due to their remarkable biological properties and are of significant chemical and pharmacological interest. These derivatives have been structurally compared to quinoline and isoquinoline and have been utilized in various applications including as herbicides, fungicides, pesticides, medicines, and dyes. The synthesis and application of these derivatives have seen considerable advancement, indicating their utility in multiple domains (Jian, 2008).

Anticancer Properties

Thieno[3,2-c]pyridine derivatives have shown promising results in the field of cancer research. For instance, some novel fused pyridine ring systems, including thieno[3,2-d]pyrimidines, have demonstrated potent to moderate growth inhibitory activity against cancer cell lines like human breast adenocarcinoma MCF-7 and colon carcinoma (HCT 116). Certain compounds among these derivatives have exhibited superior potency compared to known drugs like Doxorubicin, indicating their potential as effective anticancer agents (Elansary, Moneer, Kadry, & Gedawy, 2012).

Antitumor Activities and Drug Delivery

Thieno[3,2-c]pyridine derivatives have been explored for their antitumor activities and potential in drug delivery systems. Studies focusing on the photophysical properties of these derivatives in different solvents and their incorporation into lipid membranes have revealed that they exhibit promising antitumor properties. Certain derivatives have been encapsulated in different nanoliposome formulations, showing potential for future drug delivery applications, indicating the versatility of these compounds in therapeutic applications (Carvalho et al., 2013).

Anti-Platelet and Antiproliferative Effects

The thieno[3,2-c]pyridine class of therapeutic agents has shown significant anti-platelet activity. These derivatives inhibit platelet activation and aggregation and exhibit synergy with acetylsalicylic acid (ASA), making them potential novel P2Y12 inhibitors for improving patient treatment. Their effectiveness in comparison to existing drugs like clopidogrel highlights their potential in medical applications (Binsaleh et al., 2018).

Safety And Hazards

Thieno[3,2-c]pyridine should be handled with care. It is advised to avoid getting it in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided. It should be kept away from open flames, hot surfaces, and sources of ignition .

Future Directions

Thieno[3,2-c]pyridine derivatives have shown promise in various areas of research. For instance, they have potential in the treatment of cancer , and in the development of kinase inhibitors . Future research could focus on optimizing these compounds for these and other therapeutic applications.

properties

IUPAC Name

thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c1-3-8-5-6-2-4-9-7(1)6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYRMMMSZSVIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181663
Record name 5-Azathianaphthene
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Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-c]pyridine

CAS RN

272-14-0
Record name Thieno[3,2-c]pyridine
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Record name 5-Azathianaphthene
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Record name 5-Azathianaphthene
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Record name Thieno[3,2-c]pyridine
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Record name 5-AZATHIANAPHTHENE
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Synthesis routes and methods I

Procedure details

A solution of 24 g of the nitroso derivative obtained in Example 2 in 200 cc 6 N hydrochlorid acid is heated at 60° C. for 2 hours. Gas is evolved, and russet fumes are formed. After cooling, the brown reaction medium is made basic with aqueous sodium hydroxide and is then extracted with methylene chloride. The organic extracts are washed with water, dried over sodium sulfate, decolorized with carbon black, filtered through talc and evaporated to dryness. Vacuum distillation of the residue gives 6.5 g (overall yield, from the starting material of the formula (IV): 43%) thieno[3,2-c]pyridine which crystallizes on cooling. M.p. <50° C.
Name
nitroso
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

11.4 g of the derivative of the formula (IV) of Example 2 is added portionwise to 55 cc trifluoroacetic acid stirred at room temperature. The temperature rises from 19° C. to 24° C., and russet fumes are evolved. The material is allowed to cool to room temperature; the reaction mixture is then poured over ice, made basic by addition of concentrated aqueous ammonia and extracted with diisopropyl ether. The organic extracts are washed with water, dried over sodium sulfate and evaporated to dryness. Distillation in vacuo of the residue gives 3.8 g (Yield: 56%) thieno[3,2-c]pyridine.
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
578
Citations
JS New, WL Christopher, JP Yevich… - Journal of medicinal …, 1989 - ACS Publications
Two new arylpiperazine derivatives, the 4-(l-piperazinyl) thieno-and-furo [3, 2-c] pyridine ring systems, have been synthesized and appended via tetramethylene chains to various imide …
Number of citations: 100 pubs.acs.org
P Molina, PM Fresneda, F Hurtado - Synthesis, 1987 - thieme-connect.com
The above method has the advantages of the easy accessibility of thiophene~;< arboxaldehydes, the good yields in the iminophosphorane preparation as well as in the eyclization step, …
Number of citations: 43 www.thieme-connect.com
JS New, WL Christopher, PA Jass - The Journal of Organic …, 1989 - ACS Publications
A series of recent disclosures in the literature reveal that potent affinity for the benzodiazepine receptor can be achieved in a variety of triheterocyclic molecules that do not contain the …
Number of citations: 17 pubs.acs.org
SN Chavan, RB Toche, SM Chavan - Journal of fluorescence, 2017 - Springer
New substituted thieno[3,2-c]pyridine derivatives 5 were synthesized by the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine 1 with cyclic amine 2, which further on Suzuki reaction with …
Number of citations: 6 link.springer.com
C Fan, J Miao, B Jiang, C Yang, H Wu, J Qin, Y Cao - Organic Electronics, 2013 - Elsevier
A new orange iridium phosphor of (EtPy) 2 Ir(acac) with thieno[3,2-c]pyridine derivative as cyclometalating ligand was designed and synthesized. The combination of thieno[3,2-c]…
Number of citations: 31 www.sciencedirect.com
FL Dong, Y Zhang, H Wei, C Li, Z Li, J Gao… - ACS Applied Polymer …, 2023 - ACS Publications
A building block of thieno[3,2-c]pyridine-4,6-dione-derived isoindigo (TPyI) was designed and synthesized. TPyI has a planar structure with strong S···O noncovalent interactions …
Number of citations: 0 pubs.acs.org
YR Hong, HT Kim, SC Lee, S Ro, JM Cho… - Bioorganic & medicinal …, 2013 - Elsevier
A new series of PHD (HIF prolyl 4-hydroxylase) inhibitors was designed based on the X-ray co-crystal structure of FG-2216. Using a lead generation process, a series of [(4-Hydroxyl-…
Number of citations: 17 www.sciencedirect.com
K Clarke, CG Hughes, AJ Humphries… - Journal of the Chemical …, 1970 - pubs.rsc.org
1,6-Disubstituted 3,4-dihydro[1]benzothieno[2,3-c]pyridine derivatives (I) have been prepared by Bischler–Napieralski cyclisation of the N-acetyl or N-benzoyl derivative of the …
Number of citations: 6 pubs.rsc.org
S Hibino, S Kano, N Mochizuki… - The Journal of Organic …, 1984 - ACS Publications
In a previous paper, 1 we reported a synthesis of 9-aza-6-thiaellipticine in connection with studies of the antitumor 6H-pyrido [4, 3-6] carbazole ellipticine isostere. As a starting material …
Number of citations: 47 pubs.acs.org
J Ma, W Zhu, J Li, P Ji, Z Zhu, X Liao - Chinese Journal of Organic …, 2013 - sioc-journal.cn
A series of novel α-aminophosphonate derivatives containing thieno [3, 2-c] pyridine (6a~ 6p), which have never been reported in literature, were synthesized from thieno [3, 2-c] …
Number of citations: 6 sioc-journal.cn

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